3,5-Pyridinedicarboxylic acid, dihexadecyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, dihexadecyl ester is an organic compound derived from pyridine. It is a diester of 3,5-pyridinedicarboxylic acid, where the carboxylic acid groups are esterified with hexadecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, dihexadecyl ester typically involves the esterification of 3,5-pyridinedicarboxylic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, dihexadecyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,5-pyridinedicarboxylic acid.
Reduction: Formation of 3,5-pyridinedimethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, dihexadecyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, dihexadecyl ester involves its interaction with specific molecular targets. For instance, as a competitive inhibitor of butyrobetaine hydroxylase, it binds to the active site of the enzyme, preventing the conversion of butyrobetaine to carnitine. This inhibition can affect carnitine biosynthesis and related metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Pyridinedicarboxylic acid (Quinolinic acid)
- 2,4-Pyridinedicarboxylic acid (Lutidinic acid)
- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
Uniqueness
3,5-Pyridinedicarboxylic acid, dihexadecyl ester is unique due to its specific esterification with hexadecanol, which imparts distinct physical and chemical properties. Its ability to inhibit butyrobetaine hydroxylase sets it apart from other pyridinedicarboxylic acid derivatives, making it valuable for specific biochemical and industrial applications .
Properties
CAS No. |
648880-74-4 |
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Molecular Formula |
C39H69NO4 |
Molecular Weight |
616.0 g/mol |
IUPAC Name |
dihexadecyl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C39H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-43-38(41)36-33-37(35-40-34-36)39(42)44-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35H,3-32H2,1-2H3 |
InChI Key |
LRFMEXCBRYYZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CN=C1)C(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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